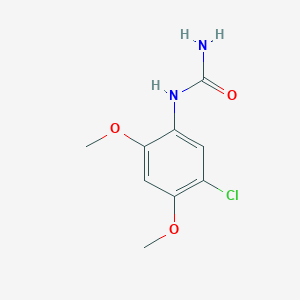

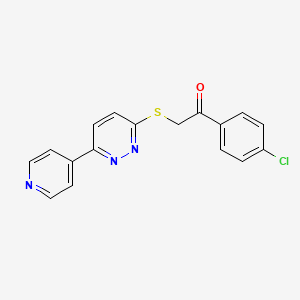

![molecular formula C13H14O2 B2780438 10-Hydroxytricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-13-one CAS No. 58452-59-8](/img/structure/B2780438.png)

10-Hydroxytricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-13-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

10-Hydroxytricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-13-one is a chemical compound with the molecular weight of 202.25 . It is also known by its IUPAC name, 8-hydroxy-5,6,7,8,9,10-hexahydro-5,9-methanobenzo[8]annulen-11-one .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14O2/c14-12-6-5-10-9-4-2-1-3-8(9)7-11(12)13(10)15/h1-4,10-12,14H,5-7H2 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique

Catalytic Synthesis and Isomerization

Researchers have explored the catalytic synthesis and isomerization of derivatives of 10-Hydroxytricyclo[7.3.1.0^{2,7}]trideca-2(7),3,5-trien-13-one. For instance, in the study by Nikolaeva et al. (1992), the catalytic hydromethylamination of certain derivatives led to the formation of substituted dodecahydroacridines and perhydroacridines. This research highlights the compound's potential in catalytic synthesis processes and its ability to undergo significant structural transformations (Nikolaeva, T., Yudovich, L., Pastukhova, A. A., & Kriven’ko, A. P. (1992)).

Crystal Structure Analysis

Another study conducted by Kaminskiia et al. (2006) focused on the crystal structure of a related compound, revealing the strain imposed on the fused-ring system due to its unique configuration. This study contributes to our understanding of the structural dynamics of these compounds and their potential applications in designing materials with specific crystalline properties (Kaminskiia, V. A., Slabkoa, O. Y., Kachanova, A. V., Gerasimenko, A., & Ng, S. (2006)).

Precursor for Bioisosteric Analogues

Research by Shishov et al. (2014) on the synthesis of hydroxy-4-methoxytricyclo derivatives from benzyl-protected compounds via Corey–Chaykovsky epoxidation and Friedel–Crafts intramolecular cyclization demonstrates the compound's utility as a precursor for bioisosteric analogues. This indicates its potential application in the development of novel pharmaceuticals or bioactive materials (Shishov, D., Nurieva, E. V., Zefirov, N., Mamaeva, A., & Zefirova, O. (2014)).

NMR Spectral Analysis and Structural Elucidation

The work by Buchbauer et al. (1984) on 2D-NMR spectral analysis of tricyclo[7.3.1.0^{2,7}]tridecane derivatives emphasizes the importance of these compounds in facilitating the unambiguous assignment of signals in NMR spectroscopy. This research is vital for the structural elucidation of complex organic molecules, aiding in the advancement of chemical analysis techniques (Buchbauer, G., Fischlmayr, A., Haslinger, E., Robien, W., Völlenkle, H., & Wassmann, C. (1984)).

Safety and Hazards

Propriétés

IUPAC Name |

10-hydroxytricyclo[7.3.1.02,7]trideca-2,4,6-trien-13-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c14-12-6-5-10-9-4-2-1-3-8(9)7-11(12)13(10)15/h1-4,10-12,14H,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFDXYYDQTVPOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3=CC=CC=C3CC(C1O)C2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 73116593 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

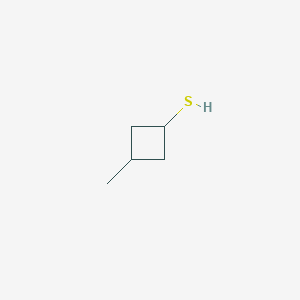

![2-[[5-(4-Iodophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2780355.png)

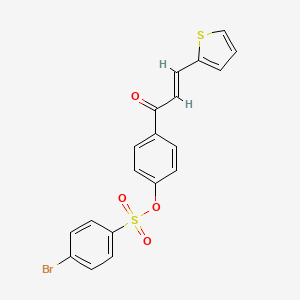

![N-[2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B2780359.png)

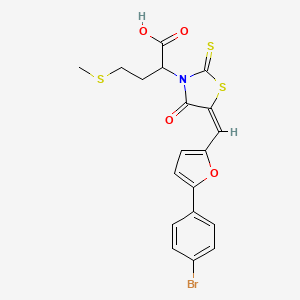

![2-(4-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2780361.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(cyanomethyl)-N-ethylacetamide](/img/structure/B2780363.png)

![4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2780364.png)

![(E)-2-(4-methylphenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]ethene-1-sulfonamide](/img/structure/B2780371.png)

![8-bromo-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2780372.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2780375.png)